molecular formula C18H15N3O4 B11205559 6-(4-methoxyphenyl)-2-(3-nitrobenzyl)pyridazin-3(2H)-one

6-(4-methoxyphenyl)-2-(3-nitrobenzyl)pyridazin-3(2H)-one

Cat. No.: B11205559
M. Wt: 337.3 g/mol
InChI Key: SNBHTCSNIOGTAO-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-2-(3-nitrobenzyl)pyridazin-3(2H)-one is an organic compound that belongs to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-(3-nitrobenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the 4-methoxyphenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the 3-nitrobenzyl group: This could be done through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the nitro group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes, receptors, or other molecular targets, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methoxyphenyl)-2-benzylpyridazin-3(2H)-one: Lacks the nitro group.

    6-(4-methoxyphenyl)-2-(3-chlorobenzyl)pyridazin-3(2H)-one: Has a chloro group instead of a nitro group.

Uniqueness

The presence of both the methoxyphenyl and nitrobenzyl groups in 6-(4-methoxyphenyl)-2-(3-nitrobenzyl)pyridazin-3(2H)-one may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

6-(4-methoxyphenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one

InChI

InChI=1S/C18H15N3O4/c1-25-16-7-5-14(6-8-16)17-9-10-18(22)20(19-17)12-13-3-2-4-15(11-13)21(23)24/h2-11H,12H2,1H3

InChI Key

SNBHTCSNIOGTAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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